molecular formula C20H27ClO B056931 retinoyl chloride CAS No. 53839-60-4

retinoyl chloride

Cat. No.: B056931
CAS No.: 53839-60-4
M. Wt: 318.9 g/mol
InChI Key: OBWAFSRXIGEEKA-YCNIQYBTSA-N
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Description

Retinoic acid chloride is a derivative of retinoic acid, a metabolite of vitamin A. Retinoic acid plays a crucial role in various biological processes, including embryonic development, cell differentiation, and immune function . Retinoic acid chloride, being a reactive intermediate, is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Retinoic acid chloride can be synthesized by reacting retinoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows: [ \text{Retinoic Acid} + \text{SOCl}_2 \rightarrow \text{Retinoic Acid Chloride} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: While specific industrial methods for producing retinoic acid chloride are not widely documented, the process generally involves large-scale reactions using thionyl chloride or oxalyl chloride under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Retinoic acid chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions are used under mild conditions to hydrolyze the acid chloride.

Major Products:

    Amides: Formed by reacting with amines.

    Esters: Formed by reacting with alcohols.

    Thioesters: Formed by reacting with thiols.

    Retinoic Acid: Formed by hydrolysis.

Biological Activity

Retinoyl chloride, a derivative of retinoic acid, has garnered significant attention in biological research due to its diverse roles in cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on skin and cellular differentiation, and relevant case studies.

Overview of this compound

This compound is a reactive intermediate in the synthesis of various retinoids and is primarily used in organic synthesis and pharmaceutical research. Its conversion to retinoic acid allows it to exert biological effects through binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression involved in cell proliferation, differentiation, and apoptosis .

The primary mechanism by which this compound exerts its biological effects is through its conversion to retinoic acid. This active form interacts with specific nuclear receptors, leading to changes in gene expression that influence various biological processes:

  • Cell Differentiation : Retinoic acid promotes the differentiation of keratinocytes and other cell types, playing a crucial role in skin health and development.
  • Embryonic Development : It is essential for normal embryonic development, particularly in organogenesis and cellular patterning .
  • Immune Function : Retinoic acid influences immune responses by modulating the activity of immune cells.

Biological Activity in Skin

This compound has been studied extensively for its effects on skin health. Research indicates that it enhances skin hydration, improves barrier function, and promotes the turnover of skin cells.

Case Study: Effects on Skin Barrier Function

A study examined the impact of retinol (a related compound) on skin barrier function using rabbit skin models. The results indicated that retinol significantly altered ion transport pathways in keratinocytes, enhancing chloride ion secretion, which may contribute to improved hydration and barrier integrity .

Table 1: Summary of Effects on Skin Barrier Function

ParameterControl GroupRetinol GroupSignificance (p-value)
Initial Resistance (R)LowerHigher<0.001
Final Resistance (R)ConstantDecreased0.03
Potential Difference (PD)NegativePositive<0.001

Cellular Proliferation and Differentiation

This compound's role in cell proliferation and differentiation has been documented through various studies. For instance, it has been shown to elevate levels of specific proteins associated with keratinocyte proliferation such as proliferating cell nuclear antigen (PCNA) and involucrin when applied topically .

Case Study: Epidermal Hyperplasia Induction

In an experimental setup involving hairless mice treated with retinol, researchers observed significant epidermal hyperplasia compared to controls treated with benzalkonium chloride (BKC). The study found elevated levels of HB-EGF (heparin-binding epidermal growth factor), indicating that this compound enhances epidermal growth factor signaling pathways critical for skin repair and regeneration .

Table 2: Comparison of Epidermal Markers

Treatment TypePCNA ExpressionInvolucrin LevelsHB-EGF Levels
ControlLowLowBaseline
RetinolHighHighElevated
BKCModerateModerateLow

Toxicological Considerations

While this compound exhibits beneficial effects, its potential toxicity must also be considered. Excessive exposure can lead to adverse effects such as irritation or dermatitis. A comprehensive review highlighted that while retinoids are generally safe at therapeutic doses, their misuse can result in significant toxicity .

Properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWAFSRXIGEEKA-YCNIQYBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)Cl)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53839-60-4
Record name Vitamin A acid chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin A acid chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUK8E8CBQ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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